![molecular formula C20H18ClFN2O B2507633 6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 1023556-70-8](/img/structure/B2507633.png)
6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one" is a chemical entity that appears to be related to the benzodiazepine class of compounds. Benzodiazepines are known for their various pharmacological effects, including anticonvulsant and anxiolytic properties. The structure of the compound suggests it may interact with benzodiazepine receptors or related targets within the central nervous system.
Synthesis Analysis
The synthesis of related benzodiazepine derivatives has been reported in the literature. For instance, a group of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones was synthesized and evaluated for their antagonistic activity on AMPA receptors, which are glutamate receptors involved in fast synaptic transmission in the central nervous system . Although the specific synthesis of "this compound" is not detailed, the methodologies used in the synthesis of similar compounds could provide insights into potential synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of benzodiazepines is crucial for their interaction with the GABA(A) receptor complex. The presence of specific functional groups and the overall three-dimensional conformation of the molecule can significantly influence its binding affinity and pharmacological profile. The structure of the compound includes a hexahydrobenzo[b][1,4]benzodiazepin-7-one core, which is likely to be important for its biological activity.
Chemical Reactions Analysis
Benzodiazepines typically undergo various chemical reactions, including N-alkylation, hydroxylation, and conjugation, as part of their metabolism in the body. The presence of a chloro and a fluoro substituent in the compound may affect its reactivity and metabolic stability. The radiosynthesis of a related non-classic benzodiazepine ligand has been described, which involved the introduction of an [18F] fluorine atom to enable biological studies using positron emission tomography (PET) . Such labeled compounds are valuable tools for understanding the in vivo behavior of benzodiazepines.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, in the compound can affect these properties and, consequently, its pharmacokinetics. For example, fluorinated benzothiazoles have been synthesized and shown to possess potent cytotoxic activity in vitro, with the fluorine atom playing a role in their biological activity . The physical and chemical properties of "this compound" would need to be experimentally determined to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis for Metabolic Studies
This compound has been utilized in the synthesis of related benzodiazepines for metabolic studies. For instance, the synthesis of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam), a closely related compound, was labeled with carbon-14 for metabolic research. This involved a sequence of reactions including carbonation and Bischler-Napieralski cyclization, highlighting its use in studying drug metabolism and synthesis pathways (Nakatsuka et al., 1977).
Designer Benzodiazepines in Clinical Studies
This compound belongs to a class of benzodiazepines which has seen a rise in novel psychoactive substances, including designer benzodiazepines. Clinical studies have investigated these substances to understand their effects and prevalence. This includes a focus on compounds like Flubromazolam and Clonazolam, which are similar in structure and function (Edinoff et al., 2022).
Photochemical Decomposition Studies
The compound's related benzodiazepine, Midazolam, has been a subject of photochemical decomposition studies in ethanolic solutions. These studies involve analyzing the degradation products, which provides insights into the stability and shelf-life of these compounds (Selkämaa & Tammilehto, 1989).
Pharmacokinetic and Pharmacodynamic Studies
Investigations into the cardiovascular and respiratory effects of benzodiazepines, including those similar to the compound , have been conducted. These studies compare various benzodiazepines and their effects when used in combinations, such as with Ketamine, thus contributing to understanding their pharmacokinetic and pharmacodynamic profiles (Langrehr & Erdmann, 1981).
Mecanismo De Acción
While the specific mechanism of action for this compound is not provided, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Propiedades
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O/c1-11-9-16-19(17(25)10-11)20(18-12(21)5-4-6-13(18)22)24-15-8-3-2-7-14(15)23-16/h2-8,11,20,23-24H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXMIPISJQQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
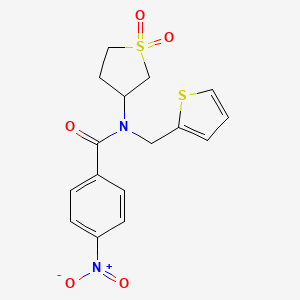

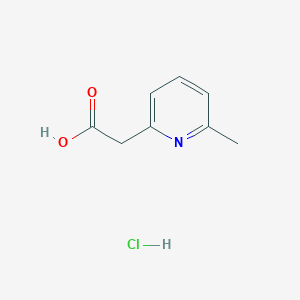
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
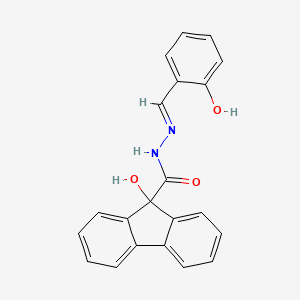
![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
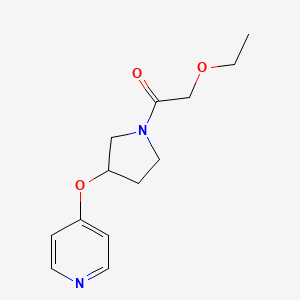
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
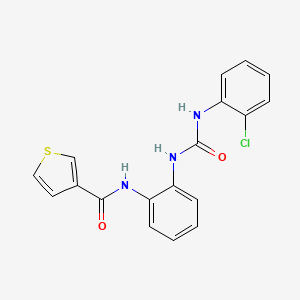
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)